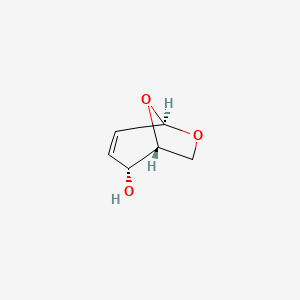

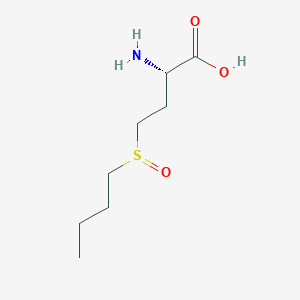

2-Chloroadenosine-5'-carboxy-2',3'-acetonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-chloroadenosine derivatives involves several steps from commercially available substrates, achieving notable yields while avoiding toxic metal catalysts. The method described by Xia Ran et al. (2016) synthesizes 2-chloroadenosine from 2’,3’,5’-tri-O-acetylguansine through a three-step process with a 72% total yield, showcasing an industrially attractive route due to its use of cheap starting materials and the avoidance of toxic catalysts (Xia Ran et al., 2016).

Molecular Structure Analysis

The molecular structure and physical properties of similar chloroadenosine derivatives and related compounds have been extensively studied. For example, the crystal structure of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, a compound with a somewhat related structure, was determined, providing insights into the nucleophilic addition mechanisms and the presence of intramolecular and intermolecular hydrogen bonds (A. Dziewulska-Kułaczkowska & A. Bartyzel, 2011).

Chemical Reactions and Properties

2-chloroadenosine and its derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. These properties are crucial for their potential applications in chemical synthesis and biological studies. For instance, compounds like 2-chloroadenosine can be metabolized intracellularly, leading to apoptosis in certain cell lines through the activation of caspase-3, DNA fragmentation, and cytochrome c release, indicating a complex interplay of chemical properties with biological systems (Laurent Bastin-Coyette et al., 2008).

Physical Properties Analysis

The physical properties of 2-chloroadenosine derivatives, such as melting points and solubility, play a significant role in their chemical behavior and application potential. While specific data on 2-Chloroadenosine-5'-carboxy-2',3'-acetonide was not directly found, studies on related compounds, such as the polymorphism of 5-chloroacetoxybenzoic acid, provide valuable insights into how structural variations can influence physical properties and stability (R. Montis et al., 2012).

Chemical Properties Analysis

The chemical properties of chloroadenosine derivatives, including reactivity and stability, are influenced by their molecular structure. The presence of chloro and acetoxy groups, for instance, can significantly affect the molecule's reactivity towards nucleophiles and electrophiles, as well as its overall stability and behavior in biological systems. Studies on similar molecules underscore the complexity of these compounds and the importance of detailed chemical analysis for understanding their potential applications and interactions (F. Cotton & F. E. Kühn, 1996).

Propriétés

IUPAC Name |

4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIOFNJSAFFWKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14775447 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

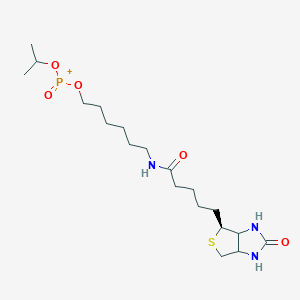

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

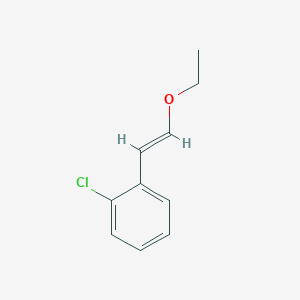

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)